molecular formula C23H27N5O B2356301 N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide CAS No. 923210-79-1

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide

Cat. No.: B2356301
CAS No.: 923210-79-1
M. Wt: 389.503
InChI Key: WWJZSIFNIZZTBK-UHFFFAOYSA-N
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Description

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide is a synthetic organic compound with notable applications in chemistry and medicine. This compound is characterized by its unique structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide involves several key steps:

  • Formation of the pyrimidine ring: : This step typically involves the reaction of diethylamine with a suitable precursor to form the diethylaminopyrimidine intermediate.

  • Amino group introduction: : The intermediate is then reacted with 4-aminophenylamine under controlled conditions to introduce the amino group.

  • Coupling reaction: : Finally, the compound is coupled with 2-methylbenzoic acid in the presence of a coupling reagent to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include:

  • Using automated synthesis reactors to precisely control temperature, pressure, and reaction time.

  • Employing high-purity reagents and solvents to minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide can undergo several types of chemical reactions, including:

  • Oxidation: : This reaction can alter the electronic properties of the compound, potentially leading to new functional derivatives.

  • Reduction: : Useful for converting the compound into more reactive species or for studying its redox behavior.

  • Substitution: : Substituting different functional groups on the benzamide or pyrimidine rings to explore the chemical space.

Common Reagents and Conditions

  • Oxidation: : Typically performed using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

  • Reduction: : Often achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Substitution: : Halogenated derivatives and nucleophilic reagents are common, with reactions conducted under reflux or in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Common products include hydroxylated derivatives, reduced amines, and various substituted analogs.

Scientific Research Applications

N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide has a wide range of applications in scientific research:

  • Chemistry: : Used as a precursor for synthesizing other complex organic molecules.

  • Biology: : Employed in the study of enzyme interactions and protein-ligand binding studies due to its ability to interact with various biological macromolecules.

  • Medicine: : Potential use in the development of pharmaceuticals, particularly as a candidate for drugs targeting specific enzymes or receptors.

  • Industry: : Application in the manufacturing of dyes, pigments, and other specialty chemicals due to its unique structural properties.

Mechanism of Action

The mechanism by which N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide exerts its effects involves several molecular targets and pathways:

  • Molecular Targets: : This compound can interact with enzymes, receptors, and nucleic acids, influencing their function.

  • Pathways Involved: : It may modulate signal transduction pathways, alter gene expression, or inhibit enzyme activity, leading to its various biological effects.

Comparison with Similar Compounds

Similar Compounds

Other compounds with similar structures include:

  • N-(4-(4-(dimethylamino)pyrimidin-2-yl)amino)phenyl)-2-methylbenzamide

  • N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-3-methylbenzamide

Uniqueness

What sets N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methylbenzamide apart from its analogs is its specific structural configuration, which grants it a distinctive profile in terms of reactivity, biological activity, and potential applications. Its unique combination of functional groups allows it to interact with a diverse range of molecular targets, making it a versatile tool in research and industry.

Properties

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N5O/c1-5-28(6-2)21-15-17(4)24-23(27-21)26-19-13-11-18(12-14-19)25-22(29)20-10-8-7-9-16(20)3/h7-15H,5-6H2,1-4H3,(H,25,29)(H,24,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJZSIFNIZZTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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